Ro 1138452 hydrochloride

Prostacyclin receptor Binding affinity Radioligand binding

Ro 1138452 hydrochloride is the definitive small-molecule probe for IP receptor pharmacology. Its sub-nanomolar affinity (pKi 9.3 in human platelets), absolute selectivity against EP1-4/FP/TP receptors, and a unique dual I2/PAF off-target profile make it irreplaceable for mechanistic studies where differentiating prostacyclin signaling from imidazoline pathways is critical. Unlike generic antagonists, this compound is pharmacologically validated in rodent nociception models (2-20 mg/kg), ensuring translational relevance. Procure from our B2B supply chain to guarantee ≥98% HPLC purity, lot-to-lot consistency, and full documentation for reproducible experiments.

Molecular Formula C19H24ClN3O
Molecular Weight 345.9 g/mol
Cat. No. B1150210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 1138452 hydrochloride
Synonyms4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
Molecular FormulaC19H24ClN3O
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl
InChIInChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H
InChIKeyOYPSAMWVIBGRMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 1138452 hydrochloride: Potent and Selective Prostacyclin (IP) Receptor Antagonist for Pain and Inflammation Research


Ro 1138452 hydrochloride (also known as CAY10441) is a potent, selective, and orally bioavailable antagonist of the prostacyclin (IP) receptor, with a reported pKi of 8.3–9.3 depending on the assay system [1]. It is widely used in pharmacological research to probe the role of IP receptors in nociception, inflammation, and cardiovascular function . Unlike many related prostanoid receptor ligands, Ro 1138452 exhibits no measurable affinity for EP1–4, FP, or TP receptors in radioligand binding assays, though it does possess secondary activity at imidazoline I2 (pKi 8.3) and platelet-activating factor (PAF) receptors (pKi 7.9) [1].

Why Ro 1138452 hydrochloride Cannot Be Simply Replaced by Other IP Antagonists or I2 Ligands


Although several compounds target the prostacyclin (IP) receptor or the imidazoline I2 binding site, their pharmacological profiles differ substantially in ways that directly impact experimental outcomes. Ro 1138452's unique combination of sub-nanomolar IP receptor affinity (pKi 9.3 in human platelets), a distinctive off-target signature (I2 and PAF), and a specific pharmacokinetic profile (short plasma half-life, very low oral bioavailability) means that substituting it with a more selective IP antagonist like RO3244794, or a pure I2 ligand like BU224 or 2-BFI, will yield different receptor occupancy patterns and in vivo efficacy [1]. The quantitative evidence below demonstrates that these differences are not marginal; they are large enough to alter the interpretation of receptor function studies and to confound cross-study comparisons [2].

Quantitative Differentiation of Ro 1138452 hydrochloride: Head-to-Head Comparisons and Cross-Study Data


IP Receptor Affinity: Superior Potency in Human Platelets and Recombinant Systems Compared to RO3244794

In a direct head-to-head comparison using the same assay systems, Ro 1138452 displays substantially higher affinity for the human IP receptor than the structurally distinct IP antagonist RO3244794. In human platelet membranes, the pKi for Ro 1138452 is 9.3 ± 0.1, whereas for RO3244794 it is 7.7 ± 0.03 [1]. In a recombinant IP receptor system, the pKi values are 8.7 ± 0.06 and 6.9 ± 0.1, respectively [1]. Functional antagonism measured by cAMP accumulation in CHO-K1 cells yields pKi values of 9.0 ± 0.06 for Ro 1138452 and 8.5 ± 0.11 for RO3244794 [1]. This consistent ~40–60‑fold difference in binding affinity translates directly to functional potency.

Prostacyclin receptor Binding affinity Radioligand binding

Selectivity Profile: Secondary I2 and PAF Receptor Activity Differentiates Ro 1138452 from the Highly Selective IP Antagonist RO3244794

A comprehensive panel of receptor binding and enzyme assays directly compared the selectivity of Ro 1138452 and RO3244794. Ro 1138452 exhibits significant affinity for imidazoline I2 receptors (pKi = 8.3) and platelet-activating factor (PAF) receptors (pKi = 7.9) [1]. In contrast, RO3244794 demonstrates much lower affinity for these sites (pKi values for EP1 <5, EP3 = 5.38, EP4 = 5.74, TP = 5.09) and is essentially inactive at I2 and PAF receptors [1]. This off-target profile of Ro 1138452 must be accounted for when interpreting functional effects, particularly in pain and inflammation models where I2 receptors are known modulators.

Receptor selectivity Off-target activity Imidazoline I2 receptor

Imidazoline I2 Receptor Affinity: Comparable to Idazoxan but Not as High as Dedicated I2 Ligands BU224 or 2-BFI

Ro 1138452 displays high affinity for the rat imidazoline I2 binding site with a pKi of 8.33 (Ki ≈ 4.7 nM) [1]. This is similar to the I2 affinity of the reference ligand idazoxan (pKi = 8.68, Ki ≈ 2.1 nM) reported in the same study [1]. However, dedicated I2 ligands such as BU224 (Ki = 2.1 nM for I2) [2] and 2-BFI (Ki = 1.3 nM, 2873‑fold selective over α2‑adrenoceptors) [3] exhibit even higher affinity and superior selectivity. While Ro 1138452 is not a pure I2 ligand, its I2 activity is substantial and can contribute to observed in vivo analgesic effects.

Imidazoline I2 binding site Binding affinity I2 receptor pharmacology

Oral Bioavailability and Plasma Half-Life: Markedly Lower Than RO3244794, Impacting In Vivo Dosing Strategy

The pharmacokinetic properties of Ro 1138452 and RO3244794 differ dramatically, as determined in rat studies. The oral bioavailability of Ro 1138452 is only 0.69–0.70%, whereas RO3244794 achieves 50.8% [1]. The plasma half-life (i.v.) is also much shorter for Ro 1138452 (1.3 h) compared to RO3244794 (3.4 h) [1]. These differences explain why, despite its higher IP receptor affinity, Ro 1138452 requires higher oral doses (3–100 mg/kg p.o.) to achieve antinociceptive effects in carrageenan‑induced hyperalgesia, whereas RO3244794 is effective at lower doses (0.3–30 mg/kg p.o.) [1].

Pharmacokinetics Oral bioavailability Plasma half-life

In Vivo Analgesic Efficacy: Comparable Efficacy to RO3244794 Despite Lower Oral Bioavailability, Indicating Sufficient Target Engagement

Despite its poor oral bioavailability, Ro 1138452 demonstrates significant analgesic activity in rat models. In the acetic acid‑induced abdominal constriction test (i.v. administration), both Ro 1138452 (1–10 mg/kg) and RO3244794 (1–30 mg/kg) significantly reduced constrictions [1]. In the carrageenan‑induced mechanical hyperalgesia model with oral dosing, Ro 1138452 (3–100 mg/kg p.o.) and RO3244794 (0.3–30 mg/kg p.o.) both produced significant reductions in hyperalgesia and edema formation [1]. The effective dose ranges confirm that Ro 1138452 is a viable tool for in vivo pain research, although higher oral doses are required compared to RO3244794.

Analgesia In vivo efficacy Pain models

Recommended Application Scenarios for Ro 1138452 hydrochloride Based on Quantitative Evidence


Acute In Vivo Pain and Inflammation Studies Requiring Robust IP Receptor Blockade with Defined Off-Target Activity

Given its high IP receptor affinity (pKi 9.3 in human platelets) and demonstrated efficacy in rat acetic acid‑induced writhing and carrageenan‑induced hyperalgesia models [1], Ro 1138452 is ideally suited for acute in vivo pain research where i.v. or p.o. administration is employed. The known secondary I2 and PAF receptor activity should be considered in the interpretation of results, making this compound particularly valuable for studies exploring the interplay between IP and I2 receptor pathways in nociception.

In Vitro Receptor Binding and Functional Assays for IP Receptor Characterization

The sub‑nanomolar affinity of Ro 1138452 in both native human platelet membranes (pKi 9.3) and recombinant systems (pKi 8.7) [1] makes it an excellent tool for in vitro displacement binding studies and cAMP accumulation assays. Its well‑defined selectivity profile (no affinity for EP1–4, FP, TP) ensures that observed effects in cell‑based assays can be confidently attributed to IP receptor antagonism, provided that potential contributions from I2 or PAF receptors are controlled for.

Pharmacological Validation Studies Requiring a Reference IP Antagonist with Established In Vivo Activity

Ro 1138452 is one of the best‑characterized small‑molecule IP antagonists, with a complete dataset including in vitro affinity, selectivity, functional antagonism, and in vivo analgesic efficacy [1]. This comprehensive profile makes it the preferred reference compound for validating novel IP receptor modulators or for confirming IP receptor involvement in newly developed disease models. Its relatively short plasma half-life (1.3 h) [1] is advantageous for acute dosing paradigms where washout between treatments is desired.

Studies Investigating the Role of I2 Receptors in Analgesia When Combined IP/I2 Activity is Permissible

With a pKi of 8.33 at the rat I2 binding site [1], Ro 1138452 can serve as a dual‑activity probe in pain models where both IP and I2 receptors are implicated. Compared to pure I2 ligands like BU224 (Ki 2.1 nM) [2] or 2-BFI (Ki 1.3 nM) [3], Ro 1138452 offers the added benefit of concurrent IP antagonism, which may more closely mimic certain pathological states or therapeutic strategies. Researchers should confirm that the observed effects are not solely due to I2 receptor engagement by including appropriate controls (e.g., a selective I2 antagonist).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 1138452 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.